molecular formula C14H11N B188489 2-(2-Phenylethynyl)aniline CAS No. 13141-38-3

2-(2-Phenylethynyl)aniline

Cat. No. B188489
CAS RN: 13141-38-3
M. Wt: 193.24 g/mol
InChI Key: BZDTZZOSIAUOBS-UHFFFAOYSA-N
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Description

2-(2-Phenylethynyl)aniline is a chemical compound with the molecular formula C14H11N . It has an average mass of 193.244 Da and a monoisotopic mass of 193.089142 Da .


Molecular Structure Analysis

The molecular structure of 2-(2-Phenylethynyl)aniline consists of a cyclic framework of at least twelve atoms . The structure includes a phenyl ring attached to an ethynyl group, which is further connected to an aniline group .


Chemical Reactions Analysis

The reaction of 2-(2-Phenylethynyl)aniline with acetone in the presence of [IrCp*Cl2]2 has been found to yield a vinyl indole derivative . This reaction does not result in the indole expected to form following a hydroamination reaction .


Physical And Chemical Properties Analysis

2-(2-Phenylethynyl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 359.7±25.0 °C at 760 mmHg, and a flash point of 186.0±18.5 °C . It has a molar refractivity of 62.4±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 169.9±5.0 cm3 .

Scientific Research Applications

  • Chemical Sensing : 2-Phenylethynyl aniline reacts quickly with nitrite ions in aqueous acidic media to produce 4(1H)-cinnolones, which exhibit a yellow color and UV absorbance at 391 nm. This reaction is used for the detection of nitrite ions in water at ppm concentration, effectively serving as a chemodosimeter (Dey, Chatterjee, & Ranu, 2011).

  • Organic Semiconductor and Photovoltaic Material Development : Novel phenyl-oligothiophene derivatives containing acetylenic spacers, including 4-([2,2':5',2"-terthiophen]-5-ylethynyl)aniline, have been synthesized. These compounds exhibit good thermal stability, promising photophysical, electrochemical, and morphological properties, making them suitable candidates for organic thin film materials and photovoltaic devices (Niu et al., 2013).

  • N-vinylindole Formation Mechanism : The reaction of 2-(2-phenylethynyl)aniline with acetone in the presence of IrCp*Cl(2) leads to the formation of a vinyl indole derivative. This process has been studied to understand the mechanism of N-vinylindole formation via tandem imine formation and cycloisomerisation of o-ethynylanilines (Kennedy et al., 2009).

  • Carbon Dioxide Incorporation in Molecules : The reaction between 2-(2-phenylethynyl)aniline and carbon dioxide on heterogeneous Ag-containing catalysts can lead to the formation of different compounds depending on the reaction conditions. This highlights its role in the activation of triple bonds and potential applications in organic synthesis (Finashina et al., 2015).

  • Indoloquinolines Synthesis : A microwave-assisted cascade strategy for synthesizing indoloquinolines from 2-(phenylethynyl)anilines and aryl isothiocynates has been developed. This method demonstrates the potential of 2-(phenylethynyl)aniline in efficient and diverse organic synthesis applications (Ali et al., 2017).

properties

IUPAC Name

2-(2-phenylethynyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDTZZOSIAUOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethynyl)aniline

CAS RN

13141-38-3
Record name 2-(2-phenylethynyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
ED Finashina, OP Tkachenko, AY Startseva… - Russian Chemical …, 2015 - Springer
A series of three-component heterogeneous catalysts Au—Ch—SiO 2 with Ch for chitosan was prepared. The size of gold nanoparticles immobilized on the chitosan matrix depends on …
Number of citations: 5 link.springer.com
ED Finashina, OP Tkachenko, AY Startseva… - Russian Chemical …, 2015 - Springer
The possibility of using heterogeneous catalysts with a low content of gold in the intramolecular hydroamination of 2-(2-phenylethynyl)aniline was shown. The catalysts with size of gold …
Number of citations: 4 link.springer.com
A Yasuhara, Y Kanamori, M Kaneko… - Journal of the …, 1999 - pubs.rsc.org
The cyclization reaction of various 2-ethynylanilines, which were easily synthesized from 2-haloanilines by the palladium-catalyzed reaction with terminal alkynes, with …
Number of citations: 135 pubs.rsc.org
D Ebrahimi, DF Kennedy, BA Messerle, DB Hibbert - Analyst, 2008 - pubs.rsc.org
Parallel factor analysis (PARAFAC) was used to analyze data from the high throughput screening of an array of organometallic rhodium and iridium complexes as catalysts for the …
Number of citations: 20 pubs.rsc.org
DF Kennedy, BA Messerle, SL Rumble - New Journal of Chemistry, 2009 - pubs.rsc.org
Potential catalysts for the hydroamination of 2-(2-phenylethynyl)aniline 2 which have been identified through high throughput screening methods were investigated. Two complexes …
Number of citations: 28 pubs.rsc.org
SL Dabb, JHH Ho, R Hodgson, BA Messerle… - Dalton …, 2009 - pubs.rsc.org
A series of cationic rhodium(I) and iridium(I) complexes of the type [M(L∩L)(C2)]BArF24 (where M = Rh or Ir, L∩L = bis(pyrazol-1-yl)methane (bpm), bis(N-methylimidazol-2-yl)methane …
Number of citations: 26 pubs.rsc.org
ED Finashina, OP Tkachenko, AY Startseva… - Russian Chemical …, 2015 - Springer
The reaction between 2-(2-phenylethynyl)aniline and carbon dioxide on heterogeneous Ag-containing catalysts can lead either to benzoxazine-2-one or to 4-hydroxyquinoline-2(1Н)-…
Number of citations: 6 link.springer.com
X Zeng, R Kinjo, B Donnadieu… - Angewandte Chemie, 2010 - Wiley Online Library
The transition-metal-catalyzed hydroamination reaction, that is, the addition of an NÀH bond across a carbon-carbon multiple bond, has been widely studied.[1, 2] We have recently …
Number of citations: 233 onlinelibrary.wiley.com
DF Kennedy, A Nova, AC Willis, O Eisenstein… - Dalton …, 2009 - pubs.rsc.org
The reaction of 2-(2-phenylethynyl)aniline with acetone in presence of [IrCp*Cl2]2 has previously been found to yield a vinyl indole derivative and not the indole expected to form …
Number of citations: 8 pubs.rsc.org
K Gray, MJ Page, J Wagler, BA Messerle - Organometallics, 2012 - ACS Publications
A series of iridium(III) and rhodium(III) 1,2,3,4,5-pentamethylcyclopentadienyl (Cp*) complexes of the type [M(Cp*)(LL)Cl]BPh 4 were synthesized, where LL is a chelating diimine or …
Number of citations: 35 pubs.acs.org

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